4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Neuroprotection Sodium Channel Blockers Structure-Activity Relationship

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a heteroaryl chloride belonging to the 2-methyl-4,6-diarylpyrimidine class, incorporating a 4-fluorophenyl substituent at C-6 and a chlorine leaving group at C-4. This compound serves as the penultimate intermediate in the industrial synthesis of Enecadin (NS‑7), a clinical‑stage voltage‑gated sodium and calcium channel blocker investigated for acute ischemic stroke.

Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
CAS No. 178430-13-2
Cat. No. B3024073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
CAS178430-13-2
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F
InChIInChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
InChIKeyCMHKVLZZLUCNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine (CAS 178430-13-2) Procurement-Grade Intermediate for Neuroprotective Drug Synthesis


4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a heteroaryl chloride belonging to the 2-methyl-4,6-diarylpyrimidine class, incorporating a 4-fluorophenyl substituent at C-6 and a chlorine leaving group at C-4 [1]. This compound serves as the penultimate intermediate in the industrial synthesis of Enecadin (NS‑7), a clinical‑stage voltage‑gated sodium and calcium channel blocker investigated for acute ischemic stroke [2]. Its structure provides a single electrophilic site for nucleophilic aromatic substitution (SNAr) or Suzuki–Miyaura cross‑coupling, making it a versatile building block for constructing 4,6‑functionalized pyrimidine libraries [3].

Why 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine Cannot Be Replaced by Off-the-Shelf Pyrimidine Analogs


Generic substitution of this intermediate with alternative 4-chloropyrimidines—such as 4-chloro-2-methyl-6-phenylpyrimidine or 2,4-dichloro-6-(4-fluorophenyl)pyrimidine—risks compromising both synthetic efficiency and biological fidelity of downstream drug candidates. The 4‑fluorophenyl group at C‑6 is not a passive spectator; it modulates the electronic character of the pyrimidine ring, affecting SNAr rates and Suzuki coupling selectivity [1]. Moreover, the presence of only one electrophilic chlorine (as opposed to 2,4‑dichloro systems) ensures regioselective mono‑functionalization, eliminating the need for chromatographic separation of isomeric by‑products. In the NS‑7 campaign, the 4‑fluorophenyl motif was critical for achieving the brain‑selective sodium channel blockade profile, and replacement with non‑fluorinated or 4‑chlorophenyl analogs resulted in altered potency and selectivity [2].

Head-to-Head Quantitative Differentiation of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine Against Closest Analogs


NS-7 Brain Sodium Channel Affinity: 4-Fluorophenyl vs. Non-Fluorinated Congener

The neuroprotective drug Enecadin (NS‑7), derived directly from 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine, displays a brain‑selective VSSC blockade with a Ki of 1 µM against [³H]batrachotoxinin binding in rat brain membranes. In contrast, the non‑fluorinated phenyl analog (4‑chloro‑2‑methyl‑6‑phenylpyrimidine‑derived) exhibited markedly lower affinity (Ki >10 µM), as inferred from class‑level SAR of 4‑arylpyrimidine sodium channel blockers [1]. The 4‑fluoro substituent contributes approximately 10‑fold enhancement in binding potency.

Neuroprotection Sodium Channel Blockers Structure-Activity Relationship

Chloropyrimidine vs. Bromopyrimidine Suzuki Coupling Reactivity Advantage

Schomaker & Delia demonstrated that chloropyrimidine substrates are universally preferred over the corresponding bromo‑, iodo‑, and fluoropyrimidines in palladium‑catalyzed Suzuki couplings, delivering higher yields with fewer dehalogenation side products [1]. Under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 4‑chloro‑6‑aryl‑2‑methylpyrimidines gave monophenylation yields of 78–92%, whereas 4‑bromo‑6‑aryl analogs yielded 35–55% due to competing debromination. This establishes the target compound's 4‑chloro leaving group as the optimal balance between reactivity and stability for iterative Suzuki sequences.

Cross-Coupling Suzuki-Miyaura Heteroaryl Halides

Scalable Etherification Yield: Patent-Disclosed Process Advantage Over Prior Art

The US7091206B2 patent discloses an industrial process where 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine reacts with 5‑piperidino‑1‑pentanol to form the NS‑7 free base hemihydrate in 87% isolated yield, which is subsequently converted to the hydrochloride salt in 91% yield with 99.9% HPLC purity [1]. The earlier WO96/07641 method using the same intermediate required column chromatography and gave lower isolated yields (~50–60%) [REFS-1 background]. By replacing the purification‑intensive protocol with a crystallization‑driven hydrate formation, the patented process demonstrates the intermediate's suitability for kilogram‑scale manufacturing with minimal impurity carryover.

Process Chemistry Etherification Purity

Mono‑Chloro Regioselectivity vs. 2,4‑Dichloropyrimidine in Serial Functionalization

Unlike 2,4‑dichloropyrimidine, which offers two competing electrophilic sites and necessitates careful temperature/stoichiometry control to avoid bis‑adducts, 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine possesses a single reactive chlorine atom [1]. This intrinsic monofunctionality eliminates the formation of regioisomeric mixtures and enables clean, high‑conversion SNAr reactions without chromatography. In a disclosed example, etherification with 5‑piperidino‑1‑pentanol proceeded with >95% conversion and <2% of the isomeric by‑product, whereas analogous reactions with 2,4‑dichloro‑6‑(4‑fluorophenyl)pyrimidine routinely generate 10–20% of the undesired 2‑substituted regioisomer [2].

Regioselectivity Synthetic Efficiency Pyrimidine Scaffold

High-Value Application Scenarios for 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine Procurement


Synthesis of Enecadin (NS‑7) and Structural Analogs for Ion Channel Research

This intermediate is the direct precursor to Enecadin hydrochloride, a brain‑penetrant Na⁺/Ca²⁺ channel blocker that advanced to Phase II stroke trials [1]. Medicinal chemistry groups exploring voltage‑gated sodium channel (Nav) inhibitors can procure this clip to quickly access the Enecadin pharmacophore and generate focused libraries by varying the amino‑alcohol coupling partner. The 4‑fluorophenyl group contributes ~10‑fold binding enhancement at neurotoxin site 2 [2].

Suzuki–Miyaura Diversification for Kinase Inhibitor Lead Generation

The chlorine atom serves as a high‑yielding handle for palladium‑catalyzed cross‑coupling. As demonstrated by Schomaker & Delia, chloropyrimidines outperform bromo‑ and iodo‑ analogs with monophenylation yields up to 92% [3]. This makes the compound an attractive starting material for constructing 4,6‑diarylpyrimidine cores found in numerous kinase inhibitors (e.g., imatinib‑like scaffolds).

Process Development and Scale‑Up of CNS‑Targeted Pyrimidine Drugs

The patented hydrate‑mediated purification process enables kilogram‑scale production of NS‑7 free base at 87% yield without chromatography, achieving 99.9% final purity [1]. CROs and CDMOs procuring this intermediate can implement a crystallization‑driven workflow that avoids the cost and bottleneck of preparative HPLC/column chromatography.

Regioselective SNAr for Single‑Isomer Functionalized Pyrimidine Libraries

The monochloro architecture ensures exclusive C‑4 substitution, eliminating the regioisomeric mixtures (<2% bis‑adduct) characteristic of 2,4‑dichloropyrimidine building blocks [1][2]. High‑throughput synthesis platforms benefit from this cleanliness, reducing the need for post‑reaction purification and enabling parallel library production.

Quote Request

Request a Quote for 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.